6-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
Description
6-(4-Methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound featuring a fused pyrrolo-pyrimidine core substituted at the 6-position with a 4-methoxybenzoyl group. The pyrrolo[3,4-d]pyrimidine scaffold is structurally distinct from other pyrrolo-pyrimidine isomers (e.g., pyrrolo[2,3-d]pyrimidine) due to differences in ring fusion and substitution patterns. Its synthesis likely involves alkylation or coupling reactions similar to those described for related compounds (e.g., benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate) .
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-19-12-4-2-10(3-5-12)14(18)17-7-11-6-15-9-16-13(11)8-17/h2-6,9H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKVMDHXILUWBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CC3=CN=CN=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves the condensation of a pyrimidine derivative with a 4-methoxybenzoyl chloride. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in an alcohol.
Scientific Research Applications
6-(4-Methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways.
Comparison with Similar Compounds
Core Scaffold Variations
The antiviral activity of pyrrolo-pyrimidine derivatives is highly scaffold-dependent:
- Pyrrolo[2,3-d]pyrimidine Derivatives: Compounds like 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines (e.g., compound 1) exhibit antiviral activity against Zika (ZIKV) and dengue (DENV) viruses, with EC90 values in the low micromolar range. Substitutions with electron-withdrawing groups (e.g., nitro, cyano) at the para/meta positions of aryl rings enhance potency .
- Pyrazolo[3,4-d]pyrimidine Derivatives : Scaffold replacement with 1H-pyrazolo[3,4-d]pyrimidine (e.g., compound 6) retains antiviral activity while reducing cytotoxicity (CC50 = 49.3 µM for compound 30) .
- Pyrrolo[3,4-d]pyrimidine Derivatives: The target compound’s pyrrolo[3,4-d]pyrimidine core distinguishes it from the above scaffolds.
Substituent Effects
- Electron-Withdrawing vs. Electron-Donating Groups: SAR studies highlight that para-nitro or -cyanobenzyl groups on pyrrolo[2,3-d]pyrimidines improve titer-reducing activity (e.g., EC90 = 12.4 µM for compound 30) . In contrast, the 4-methoxybenzoyl group in the target compound is electron-donating, which may reduce antiviral potency unless compensated by core scaffold advantages.
- Sulfonyl and Thiadiazole Substituents : Analogs like 6-(4-chlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (BK44245) and 4-[6-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine demonstrate the versatility of substituents in modulating physicochemical properties and target interactions .
Cytotoxicity and Therapeutic Index
Scaffold hopping to pyrazolo[3,4-d]pyrimidines or 9H-purines reduces cytotoxicity compared to pyrrolo[2,3-d]pyrimidines. For example, compound 30 (1H-pyrazolo[3,4-d]pyrimidine) has a CC50 of 49.3 µM, yielding a therapeutic index (CC50/EC90) of ~4 . The target compound’s methoxy group may improve solubility but could require optimization to balance potency and safety.
Key Data Table: Structural and Activity Comparison
Biological Activity
6-(4-Methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula: C23H18N4O6
- Molecular Weight: 446.41 g/mol
- CAS Number: 1014061-92-7
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on different cellular pathways and potential therapeutic applications.
Research indicates that this compound may interact with specific molecular targets, influencing pathways involved in cell proliferation and apoptosis. Its structure suggests potential interactions with various receptors and enzymes critical for cellular function.
In Vitro Studies
- Cell Proliferation Assays : In studies involving human cancer cell lines (e.g., HeLa and A549), this compound exhibited significant inhibitory effects on cell proliferation at concentrations ranging from 1 to 25 µM. The MTT assay demonstrated a dose-dependent response, indicating its potential as an anticancer agent .
- Mechanistic Insights : Further investigations revealed that the compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a mechanism where the compound promotes programmed cell death in malignant cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the importance of the methoxybenzoyl group in enhancing the compound's biological activity. Modifications to this moiety have shown varying effects on potency and selectivity towards target proteins .
Data Table: Summary of Biological Activities
| Study | Cell Line | Concentration (µM) | Effect Observed | Mechanism |
|---|---|---|---|---|
| HeLa | 1 - 25 | Inhibition of proliferation | Apoptosis induction | |
| A549 | 1 - 25 | Dose-dependent cytotoxicity | Caspase activation |
Case Studies
A notable case study involved testing the compound's efficacy against multidrug-resistant cancer cell lines. The results indicated that this compound could overcome resistance mechanisms present in these cells, making it a candidate for further development in cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
